molecular formula C23H19FN2O3 B2611699 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-fluorophenyl)acetamide CAS No. 922060-86-4

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-fluorophenyl)acetamide

Cat. No. B2611699
CAS RN: 922060-86-4
M. Wt: 390.414
InChI Key: XANKCUVYDRVKND-UHFFFAOYSA-N
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Description

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C23H19FN2O3 and its molecular weight is 390.414. The purity is usually 95%.
BenchChem offers high-quality N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Efficient Assembly of Dibenz[b,f]oxazepin Derivatives : A study by Ouyang, Tamayo, and Kiselyov (1999) reports an efficient method for assembling dibenz[b,f]oxazepin-11(10H)-ones using the SNAr methodology. This work highlights the versatility of dibenzoxazepin derivatives for synthesizing libraries of compounds with high purity, which could be pivotal for developing new pharmaceuticals or materials (Ouyang et al., 1999).

Biological Activities

  • Antiallergic and Antitumor Activities : Research on compounds structurally similar to N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-fluorophenyl)acetamide demonstrates potential antiallergic and antitumor activities. For example, studies on dibenzoxepin derivatives have shown promising results as orally active antiallergic agents and selective ligands for various receptors, suggesting their utility in designing new therapeutic agents for allergies and cancer (Ohshima et al., 1992).

Advanced Applications

  • Imaging and Radiolabeling Techniques : Dollé et al. (2008) described the synthesis of a novel series of pyrazolo[1,5-a]pyrimidineacetamides, including a method for radiolabeling with fluorine-18 for PET imaging. This research is indicative of the potential for compounds within this structural class to be used in diagnostic imaging, enhancing our ability to study and diagnose various diseases (Dollé et al., 2008).

Catalysis and Synthetic Applications

  • Enantioselective Synthesis : Munck et al. (2017) reported a catalytic enantioselective aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines, highlighting the synthetic versatility of these compounds in creating chiral derivatives. This approach is crucial for the development of enantioselective synthesis methods, which are essential in pharmaceutical chemistry to create drugs with higher efficacy and fewer side effects (Munck et al., 2017).

properties

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2O3/c1-14-3-9-21-19(11-14)26(2)23(28)18-13-17(8-10-20(18)29-21)25-22(27)12-15-4-6-16(24)7-5-15/h3-11,13H,12H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XANKCUVYDRVKND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)CC4=CC=C(C=C4)F)C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-fluorophenyl)acetamide

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